N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
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Description
N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H13F3N2O3 and its molecular weight is 410.352. The purity is usually 95%.
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Scientific Research Applications
Aggregation and Molecular Interaction
A study focused on short C–H⋯F interactions involving the 2,5-difluorobenzene group highlights the role of fluorine in molecular aggregation. It reports on a series of N-(difluorophenyl)benzamides and their isomers, demonstrating how fluorine substitution patterns influence molecular aggregation through intermolecular interactions, including C–H⋯F and F⋯F contacts. This research provides insights into designing molecules with specific aggregation properties (Mocilac, Osman, & Gallagher, 2016).
Anticancer Activity
Research on coumarin-3-carboxamide derivatives designed and synthesized for biological activity evaluation showed that specific fluorobenzamide derivatives exhibited potent anticancer activity against HepG2 and HeLa cancer cell lines. The study highlights the importance of benzamide functionality for anticancer activity, suggesting potential therapeutic applications for similar compounds (Phutdhawong et al., 2021).
Antimicrobial and Antipathogenic Activity
Investigations into new thiourea derivatives, including acylthioureas with substituted benzamides, explored their antipathogenic activities. The study demonstrated significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for biofilm growth capabilities. This research underscores the potential for developing novel antimicrobial agents with specific structural features, such as fluorine or bromide substitutions, to enhance antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Solid-Phase Synthesis and Functional Group Transformation
Another study highlighted the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, employing a process that included the use of 4-fluoro-3-nitrobenzoic acid. This synthesis route emphasizes the utility of fluorinated compounds in constructing complex heterocyclic structures through selective functional group transformations, contributing to the development of pharmacologically relevant molecules (Lee, Gauthier, & Rivero, 1999).
Catalysis and Material Science
Research on platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide, underlines the role of fluorinated compounds in catalysis. The study demonstrates the efficient synthesis of N-ethylbenzamide, showcasing the potential applications of similar compounds in catalytic processes and material science innovations (Wang and Widenhoefer, 2004).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-13-7-5-12(6-8-13)21(28)27-19-15-3-1-2-4-18(15)30-20(19)22(29)26-14-9-10-16(24)17(25)11-14/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMFHGKUNJJZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.